molecular formula C22H20N4O B11295778 1-[(4-Methoxyphenyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[(4-Methoxyphenyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11295778
M. Wt: 356.4 g/mol
InChI Key: BSWJCCJFUBVGGH-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound belonging to the class of pyrido[1,2-a]benzimidazoles This compound is characterized by its unique structure, which includes a methoxyphenyl group, a propyl chain, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxyphenyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrido[1,2-a]benzimidazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Propyl Group: This can be achieved through alkylation reactions using propyl halides in the presence of a base.

    Attachment of the Methoxyphenyl Group: This step usually involves nucleophilic aromatic substitution reactions.

    Incorporation of the Carbonitrile Group: This can be done through cyanation reactions using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxyphenyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

1-[(4-Methoxyphenyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
  • 3-Methyl-1-[(3-(4-morpholinyl)propyl)amino]-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile

Uniqueness

1-[(4-Methoxyphenyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group can influence its electronic properties and reactivity, while the propyl chain may affect its lipophilicity and membrane permeability.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C22H20N4O

Molecular Weight

356.4 g/mol

IUPAC Name

1-(4-methoxyanilino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C22H20N4O/c1-3-6-15-13-21(24-16-9-11-17(27-2)12-10-16)26-20-8-5-4-7-19(20)25-22(26)18(15)14-23/h4-5,7-13,24H,3,6H2,1-2H3

InChI Key

BSWJCCJFUBVGGH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC=C(C=C4)OC)C#N

Origin of Product

United States

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